Cas no 946669-02-9 (5-Chloro-2-(2-ethyl-1-piperidinyl)aniline)

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline is a substituted aniline derivative featuring a chloro group at the 5-position and a 2-ethylpiperidinyl moiety at the 2-position of the aromatic ring. This structural configuration imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the ethyl-substituted piperidine ring enhances steric and electronic properties, influencing binding interactions in target molecules. Its well-defined molecular structure allows for precise modifications in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its sensitivity, ensuring stability and purity for research and industrial use. Suitable for further functionalization, it serves as a versatile building block in heterocyclic chemistry.
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline structure
946669-02-9 structure
Product name:5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
CAS No:946669-02-9
MF:C13H19ClN2
MW:238.756362199783
MDL:MFCD11618643
CID:3047392
PubChem ID:17605553

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
    • 5-CHLORO-2-(2-ETHYLPIPERIDIN-1-YL)ANILINE
    • 946669-02-9
    • AKOS009142332
    • MDL: MFCD11618643
    • Inchi: 1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3
    • InChI Key: OTJVYVHBVUKSNF-UHFFFAOYSA-N
    • SMILES: C1(N)=CC(Cl)=CC=C1N1CCCCC1CC

Computed Properties

  • Exact Mass: 238.1236763g/mol
  • Monoisotopic Mass: 238.1236763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 3.8

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
051134-2.500g
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
946669-02-9
2.500g
15443CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
051134-500mg
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
946669-02-9
500mg
4469CNY 2021-05-07
Chemenu
CM307008-1g
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline
946669-02-9 95%
1g
$167 2022-09-29
Chemenu
CM307008-5g
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline
946669-02-9 95%
5g
$500 2022-09-29
Matrix Scientific
051134-500mg
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
946669-02-9
500mg
$275.00 2023-09-11
Matrix Scientific
051134-2.500g
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
946669-02-9
2.500g
$950.00 2023-09-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
051134-2.500g
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
946669-02-9
2.500g
15443.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
051134-500mg
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
946669-02-9
500mg
4469.0CNY 2021-07-13
Crysdot LLC
CD11006247-5g
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline
946669-02-9 95+%
5g
$446 2024-07-19

Additional information on 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline

Professional Introduction to 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline (CAS No. 946669-02-9)

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, identified by its Chemical Abstracts Service number CAS No. 946669-02-9, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its structural features and potential applications in drug development. The presence of a chloro group and an ethyl-piperidine moiety makes it a versatile intermediate for synthesizing various pharmacologically active molecules.

The molecular structure of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline consists of an aniline core substituted with a chloro group at the 5-position and a 2-ethyl-1-piperidinyl group at the 2-position. This particular arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The chloro group, in particular, can serve as a handle for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing piperidine scaffolds. Piperidine derivatives are known for their ability to modulate various biological pathways, making them valuable candidates for drug discovery. The ethyl-piperidine moiety in 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in certain therapeutic contexts.

Current research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structures to achieve desired pharmacokinetic and pharmacodynamic properties. The synthesis and characterization of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline have provided valuable insights into how structural modifications can influence biological activity. For instance, studies have demonstrated that the introduction of a chloro group can improve metabolic stability while maintaining or enhancing binding interactions with target proteins.

The compound's potential applications extend beyond traditional small-molecule drug development. It has been explored as a key intermediate in the synthesis of novel bioactive molecules, including those targeting neurological disorders and inflammatory conditions. The versatility of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline lies in its ability to serve as a building block for diverse chemical libraries, facilitating high-throughput screening and lead optimization programs.

Recent advancements in computational chemistry have further enhanced the understanding of how structural features influence biological activity. Molecular modeling studies on 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline have revealed insights into its binding mode with potential targets, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental efforts, allowing for faster and more efficient identification of promising candidates.

The synthesis of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps include chlorination reactions, nucleophilic substitutions, and piperidine ring formations. These synthetic strategies not only produce the target compound but also generate valuable insights into scalable and sustainable synthetic routes, which are essential for industrial applications.

In conclusion, 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline (CAS No. 946669-02-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and optimization of next-generation therapeutics.

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